molecular formula C2H4N4 B583800 Amitrole-13C2,15N2 CAS No. 1346603-92-6

Amitrole-13C2,15N2

Cat. No. B583800
CAS RN: 1346603-92-6
M. Wt: 88.053
InChI Key: KLSJWNVTNUYHDU-MAUGHLKVSA-N
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Description

Amitrole-13C2,15N2 is a stable isotope-labelled compound of Amitrole . It is also known as 4H-1,2,4-Triazol-3-amine . Amitrole is a kind of herbicide .


Synthesis Analysis

Amitrole can be extracted using a method based on solid-phase extraction . The samples are derivatized with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF). The reaction of amitrole with CNBF is complete at 60°C after 30 minutes in pH 9.5 H3BO3–Na2B4O7 media .


Molecular Structure Analysis

The molecular formula of Amitrole-13C2,15N2 is 13C2H4N215N2 . Its molecular weight is 88.05 .


Chemical Reactions Analysis

Amitrole can be detected and quantified using various methods such as ion-pairing high-performance liquid chromatography . The separation of derivatized amitrole is achieved at room temperature within 13 minutes by gradient elution mode with cetyltrimethylammonium bromide in the mobile phase as an ion-pair reagent .


Physical And Chemical Properties Analysis

Amitrole is a colorless to white crystalline powder . It is readily soluble in water, methanol, ethanol, and chloroform, sparingly soluble in ethyl acetate, and insoluble in hydrocarbons, acetone, and ether . It forms salts with most acids and bases, and is a powerful chelating agent . It is corrosive to aluminium, copper, and iron .

Scientific Research Applications

Agriculture

Amitrole-13C2,15N2: is used in agriculture primarily as a herbicide . It is effective against a broad spectrum of weeds and is often applied to non-crop areas and industrial sites. Its isotopic labeling with carbon-13 and nitrogen-15 enables researchers to trace the environmental fate of the compound, study its metabolism in plants, and understand its impact on ecosystems.

Environmental Science

In environmental science, Amitrole-13C2,15N2 serves as a tracer to monitor the environmental distribution and degradation of amitrole . It helps in assessing the persistence of the herbicide in soil and water, and its potential to bioaccumulate. This isotope-labeled compound is also used to develop sensitive detection methods for environmental pollutants .

Pharmaceuticals

Amitrole-13C2,15N2: is utilized in pharmaceutical research to explore its pharmacokinetics and metabolic pathways . The isotopic labels allow for precise tracking within biological systems, aiding in the development of therapeutic drugs and diagnostic techniques.

Chemical Synthesis

In chemical synthesis, Amitrole-13C2,15N2 is employed as a building block for synthesizing more complex molecules . Its isotopic enrichment is particularly useful in reaction mechanism studies and in the synthesis of labeled compounds for further research.

Biochemistry

Biochemists use Amitrole-13C2,15N2 to study enzyme interactions and metabolic processes . The isotopic labels provide a means to observe the incorporation of nitrogen and carbon into biological macromolecules, enhancing our understanding of biochemical pathways.

Toxicology

In toxicological studies, Amitrole-13C2,15N2 helps in understanding the toxic effects of amitrole and its metabolites . It aids in identifying biomarkers of exposure and effect, and in evaluating the risk of amitrole to human health and the environment.

Material Science

Amitrole-13C2,15N2: finds application in material science as a reference material for calibrating instruments and validating analytical methods . It ensures the accuracy and precision of measurements in various material analyses.

Analytical Chemistry

In analytical chemistry, Amitrole-13C2,15N2 is crucial for developing analytical standards and calibration curves . It is used to quantify amitrole in complex matrices, ensuring the reliability of analytical results in research and industry.

Mechanism of Action

Amitrole’s mechanism of action inhibits carotenoid synthesis and chlorophyll formation, and limits the regrowth of buds .

Safety and Hazards

Amitrole is classified as a dangerous good for transport and may be subject to additional shipping charges . It is corrosive to aluminium, copper, and iron . The Occupational Safety and Health Administration (OSHA) has set the permissible exposure limit (PEL) for Amitrole at 0.2 mg/m³ .

Future Directions

Amitrole is used for the control of weeds in various settings including orchards, vineyards, irrigation ditches and drains, eucalyptus and pine plantations, roadsides, pre-plant wheat and barley, and general industrial situations . Its future use will likely continue to be regulated to ensure safety and environmental sustainability .

properties

IUPAC Name

(3,5-13C2,1,2-15N2)1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)/i1+1,2+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSJWNVTNUYHDU-MAUGHLKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[15N][15NH][13C](=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747026
Record name (~13~C_2_,1,2-~15~N_2_)-1H-1,2,4-Triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.053 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amitrole-13C2,15N2

CAS RN

1346603-92-6
Record name (~13~C_2_,1,2-~15~N_2_)-1H-1,2,4-Triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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